molecular formula C12H24OS B12526342 1-(Methylsulfanyl)undecan-3-one CAS No. 669057-24-3

1-(Methylsulfanyl)undecan-3-one

Cat. No.: B12526342
CAS No.: 669057-24-3
M. Wt: 216.39 g/mol
InChI Key: WJKKKOBURWNPGY-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)undecan-3-one is a sulfur-containing aliphatic ketone with the molecular formula C₁₂H₂₂OS and a molecular weight of 214.36 g/mol. It features an 11-carbon chain with a methylsulfanyl (-SCH₃) group at position 1 and a ketone (-CO-) at position 3. Such compounds are of interest in organic synthesis, flavor chemistry, and materials science due to the interplay between the hydrophobic alkyl chain, the polar ketone, and the moderately polar thioether group.

Properties

CAS No.

669057-24-3

Molecular Formula

C12H24OS

Molecular Weight

216.39 g/mol

IUPAC Name

1-methylsulfanylundecan-3-one

InChI

InChI=1S/C12H24OS/c1-3-4-5-6-7-8-9-12(13)10-11-14-2/h3-11H2,1-2H3

InChI Key

WJKKKOBURWNPGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylsulfanyl)undecan-3-one can be synthesized through several methods. One common approach involves the reaction of 1-undecanol with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylsulfanyl)undecan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial properties, making it useful in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of certain cosmetic and pharmaceutical products.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)undecan-3-one involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial activity.

Comparison with Similar Compounds

Functional Group Analysis and Molecular Properties

The table below compares 1-(Methylsulfanyl)undecan-3-one with structurally related compounds from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Source
This compound C₁₂H₂₂OS 214.36 Methylsulfanyl, Ketone High lipophilicity; potential use in flavor/fragrance N/A
1-Aminoundecane C₁₁H₂₅N 171.33 Primary amine High purity (>98%); surfactant candidate
Sodium 1-Decanesulfonate C₁₀H₂₁NaO₃S 244.33 Sulfonate (ionic) Ion pair chromatography reagent
Spiro Sulfonyl-Ketone Derivative C₁₈H₂₅NO₅S 367.47 Sulfonyl, Ketone, Spiro Ring Pharmaceutical applications (inferred)
Key Observations:

Functional Group Influence: The methylsulfanyl group in the target compound is less polar than the amine in 1-Aminoundecane or the sulfonate in Sodium 1-Decanesulfonate. This results in higher lipophilicity, making it more soluble in organic solvents . The ketone group introduces polarity and reactivity (e.g., nucleophilic additions), contrasting with the ionic nature of Sodium 1-Decanesulfonate, which enhances water solubility .

Structural Complexity :

  • The spiro compound () incorporates a rigid bicyclic structure and a sulfonyl group, which increases molecular weight and polarity compared to the linear target compound. Such features are advantageous in drug design for improving binding specificity .

Physicochemical and Application-Based Comparisons

Solubility and Reactivity:
  • This compound: Neutral and lipophilic, likely soluble in nonpolar solvents. The thioether group is less reactive than thiols but can undergo oxidation to sulfoxides or sulfones .
  • 1-Aminoundecane: Basic amine group enables salt formation, improving aqueous solubility. Applications include surfactant synthesis or corrosion inhibition .
  • Sodium 1-Decanesulfonate : Ionic sulfonate group makes it water-soluble and ideal for ion-pair chromatography to separate hydrophobic analytes .

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